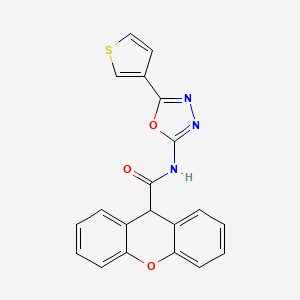
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and industrially important compounds . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Xanthene is a tricyclic compound that forms the core of many fluorescent dyes.
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . The synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates has been highlighted as an efficient and selective method .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, much like benzene . They can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, thiophene is a colorless liquid with a pleasant odor, slightly soluble in water but soluble in many organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiophene derivatives have been recognized for their potent antimicrobial properties . They are effective against a range of pathogenic bacteria and fungi, with some compounds showing low minimum inhibitory concentrations (MIC) , indicating high potency . This compound’s structure suggests it could be part of a new class of antimicrobials, potentially addressing the growing concern of antibiotic resistance.
Antioxidant Properties
The antioxidant capacity of thiophene compounds is significant due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . The compound could contribute to the development of new antioxidant therapies.
Anticancer Applications
Thiophene derivatives have shown promising results in anticancer studies , with some compounds exhibiting cytotoxic activity against cancer cell lines such as human lung cancer cells (A-549) . The structural features of this compound suggest potential for development into anticancer agents, possibly offering new avenues for cancer treatment.
Anti-inflammatory Uses
The anti-inflammatory potential of thiophene derivatives is well-documented. They can inhibit various inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases . This compound could be explored for its anti-inflammatory effects, potentially leading to new treatments for conditions like arthritis or asthma.
Anticorrosion Applications
In the field of materials science, thiophene derivatives have been used as anticorrosion agents . They can form protective layers on metals, preventing corrosion, which is valuable in industrial applications . This compound’s unique structure might offer superior anticorrosion properties.
Kinase Inhibition
Thiophene derivatives are known to act as kinase inhibitors, which is significant in the treatment of diseases where kinase activity is dysregulated, such as cancer . The compound’s ability to modulate kinase activity could be harnessed for therapeutic purposes.
Antifungal Activity
Similar to their antibacterial properties, thiophene derivatives can also be potent antifungal agents. They have been effective against strains like Candida albicans and Aspergillus niger , which are common causes of fungal infections . This compound could lead to the development of new antifungal medications.
Anticonvulsant Effects
Thiophene compounds have been studied for their potential anticonvulsant effects, which could be beneficial in treating seizure disorders . The compound’s structural characteristics might contribute to new therapies for epilepsy and other seizure-related conditions.
Safety And Hazards
Direcciones Futuras
Thiophene and its derivatives continue to be a subject of research due to their wide range of applications. For example, they are used in the synthesis of pharmaceuticals, dyes, and organic semiconductors . Future research will likely continue to explore new synthesis methods and applications for these compounds.
Propiedades
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(21-20-23-22-19(26-20)12-9-10-27-11-12)17-13-5-1-3-7-15(13)25-16-8-4-2-6-14(16)17/h1-11,17H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFIGPGRYYCLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(O4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950053.png)
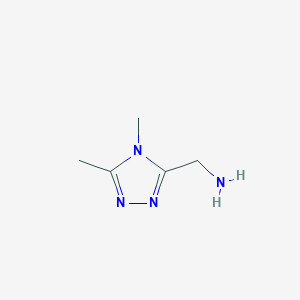
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)
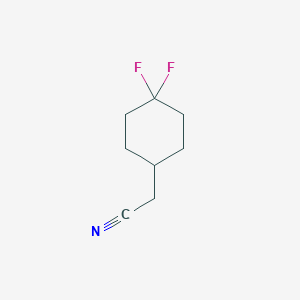
![1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950062.png)
![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
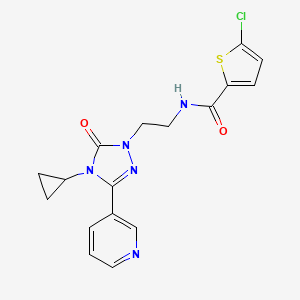


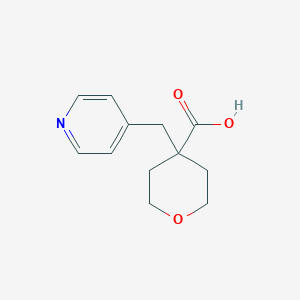
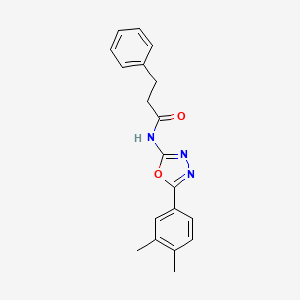
![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)